Cas no 821-09-0 (4-Penten-1-ol)

4-Penten-1-ol (CAS 821-09-0) is a linear unsaturated alcohol with the molecular formula C₅H₁₀O. This compound features a terminal hydroxyl group and a reactive double bond, making it a versatile intermediate in organic synthesis. Its bifunctional nature allows for applications in polymerization, cross-linking reactions, and the production of specialty chemicals. The presence of both hydroxyl and alkene functionalities enables selective modifications, such as epoxidation or hydroformylation, enhancing its utility in fine chemical manufacturing. 4-Penten-1-ol is also employed in the synthesis of fragrances, pharmaceuticals, and agrochemicals. Its moderate volatility and solubility in common organic solvents facilitate handling in laboratory and industrial settings.
4-Penten-1-ol structure
4-Penten-1-ol structure
商品名:4-Penten-1-ol
CAS番号:821-09-0
MF:C5H10O
メガワット:86.1323018074036
MDL:MFCD00002975
CID:39964
PubChem ID:13181

4-Penten-1-ol 化学的及び物理的性質

名前と識別子

    • 4-Penten-1-ol
    • Pentenol
    • 2-ALLYLETHYL ALCOHOL
    • 4-Pentene-1-ol
    • pent-4-en-1-ol
    • (E)-4-pentadien-1-ol
    • 4-Pentenol
    • 4-Pentenol-1
    • 4-Pentenyl alcohol
    • n-pentenyl alcohol
    • penten-4-en-1-ol
    • 1-Hydroxy-4-pentene
    • 1-Penten-5-ol
    • 5-Hydroxy-1-pentene
    • NSC 97503
    • Penta-4-ene-1-ol
    • MDL: MFCD00002975
    • インチ: 1S/C5H10O/c1-2-3-4-5-6/h2,6H,1,3-5H2
    • InChIKey: LQAVWYMTUMSFBE-UHFFFAOYSA-N
    • ほほえんだ: OCCCC=C
    • BRN: 1560163

計算された属性

  • せいみつぶんしりょう: 86.07320
  • どういたいしつりょう: 86.073
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 6
  • 回転可能化学結合数: 3
  • 複雑さ: 32.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 20.2A^2
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

  • 色と性状: 無色透明液体。
  • 密度みつど: 0.834 g/mL at 25 °C(lit.)
  • ゆうかいてん: 14.19°C (estimate)
  • ふってん: 138°C
  • フラッシュポイント: 華氏温度:118.4°f
    摂氏度:48°c
  • 屈折率: n20/D 1.429(lit.)
  • ようかいど: 57g/l (experimental)
  • すいようせい: Solubility in water: 57 g/L (25°C)
  • PSA: 20.23000
  • LogP: 0.94490
  • ようかいせい: 水に溶ける。

4-Penten-1-ol セキュリティ情報

4-Penten-1-ol 税関データ

  • 税関コード:29052990
  • 税関データ:

    中国税関コード:

    2905290000

    概要:

    290529000他の不飽和モノアルコール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    290529000種類の不飽和一価アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

4-Penten-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P274500-10 g
4-Penten-1-ol
821-09-0
10g
100.00 2021-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044226-500g
4-Penten-1-ol
821-09-0 98%,stabilized with MEHQ
500g
¥2218.00 2024-10-14
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A11178-25g
4-Penten-1-ol, 98+%
821-09-0 98+%
25g
¥2318.00 2023-02-27
Enamine
EN300-83252-0.05g
pent-4-en-1-ol
821-09-0 95%
0.05g
$19.0 2024-05-21
Enamine
EN300-83252-5.0g
pent-4-en-1-ol
821-09-0 95%
5.0g
$36.0 2024-05-21
TRC
P274500-5 g
4-Penten-1-ol
821-09-0
5g
65.00 2021-07-20
Fluorochem
164000-250ml
4-Penten-1-ol
821-09-0 97%
250ml
£370.00 2022-02-28
Fluorochem
164000-5g
4-Penten-1-ol
821-09-0 97%
5g
£45.00 2022-02-28
Enamine
EN300-83252-0.1g
pent-4-en-1-ol
821-09-0 95%
0.1g
$19.0 2024-05-21
Enamine
EN300-83252-0.5g
pent-4-en-1-ol
821-09-0 95%
0.5g
$21.0 2024-05-21

4-Penten-1-ol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Diethyl ether
リファレンス
Stability of the hydrofuran ring. III. The mechanism of the rearrangements accompanying the rupture of the ring in tetrahydrofuran derivatives. The preparation of 2-penten-1-ol
Paul, R., Bulletin de la Societe Chimique de France, 1935, 2, 745-54

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Photo-induced copper-catalyzed alkynylation and amination of remote unactivated C(sp3)-H bonds
Cao, Zhusong; et al, Chemical Science, 2021, 12(13), 4836-4840

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Diethyl ether
リファレンス
Palladium catalyzed multiple cyclizations
Meyer, Frank, 1993, , ,

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Homolytic displacement at saturated carbon. Part 9. The reactions of trichloromethanesulfonyl chloride with pent-4-enylcobaloximes and with olefins. A novel route to (trichloroethyl)sulfolanes via an SHi mechanism
Ashcroft, Martyn R.; et al, Journal of Organic Chemistry, 1984, 49(10), 1751-61

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Silver Solvents: Ethanol ;  1 h, rt
リファレンス
Design of Core-Pd/Shell-Ag Nanocomposite Catalyst for Selective Semihydrogenation of Alkynes
Mitsudome, Takato; et al, ACS Catalysis, 2016, 6(2), 666-670

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Water Catalysts: Copper ;  15 min, 25 °C
リファレンス
Highly selective electrocatalytic alkynol semi-hydrogenation for continuous production of alkenols
Bu, Jun; et al, Nature Communications, 2023, 14(1),

ごうせいかいろ 7

はんのうじょうけん
リファレンス
ω-Aminoalkyl-substituted silanes. I. Synthesis and reactivity of aminoalkylsilanes with SiOR and SiH functional groups
Saratov, I. E.; et al, Zhurnal Obshchei Khimii, 1981, 51(2), 396-404

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane
1.2 Reagents: Water
リファレンス
Preparation and reactions of 3-oxa- and 4-oxa-5-hexenyllithiums
Bailey, William F.; et al, Heteroatom Chemistry, 1992, 3(1), 55-61

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Product subclass 23: γ-lithio ethers and related compounds
Caine, Drury, Science of Synthesis, 2006, 8, 775-794

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Diethyl ether
リファレンス
γ-Ethylenic alcohols. I. Preparation of 4-penten-1-ol
Paul, R.; et al, Bulletin de la Societe Chimique de France, 1943, 10, 484-5

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Quinaldic acid ,  Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Methanol ;  3 h, 30 °C
リファレンス
CpRuIIPF6/Quinaldic Acid-Catalyzed Chemoselective Allyl Ether Cleavage. A Simple and Practical Method for Hydroxyl Deprotection
Tanaka, Shinji; et al, Organic Letters, 2004, 6(11), 1873-1875

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Aniline ,  Biphenyl Catalysts: Palladium(1+), [[3,4-bis(4-methoxyphenyl)-3-cyclobutene-1,2-diylidene]bis[[2,4,6… ;  3 h, 50 °C
リファレンス
Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts
Murakami, Hiromi; et al, Journal of Organic Chemistry, 2004, 69(13), 4482-4486

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Zinc acetate dihydrate Solvents: Methanol ,  Dichloromethane ;  1.5 h, rt
リファレンス
Picolinyl group as an efficient alcohol protecting group: cleavage with Zn(OAc)2·2H2O under a neutral condition
Baek, Ju Yuel; et al, Tetrahedron Letters, 2005, 46(31), 5143-5147

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Ethanol ;  24 min, 80 °C
リファレンス
An eco-sustainable erbium(III)-catalyzed method for formation/cleavage of O-tert-butoxy carbonates
Procopio, Antonio; et al, Green Chemistry, 2011, 13(2), 436-443

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Study of interactions between alcohol and amine functions. Thermolysis of hydroxides and salts of ω-(trialkylammonio)-1-alkanols
Barbry, Didier; et al, Collection of Czechoslovak Chemical Communications, 1983, 48(6), 1734-44

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Formic acid Catalysts: Molybdenum, (acetonitrile)tricarbonyl[(2,3,4,5-η)-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Benzene ;  rt → 65 °C; 12 h, 65 °C
リファレンス
Transfer Hydrogenation of Aldehydes, Allylic Alcohols, Ketones, and Imines Using Molybdenum Cyclopentadienone Complexes
Wu, Weiwei ; et al, Organometallics, 2018, 37(9), 1428-1431

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Triethyl orthoformate
リファレンス
Olefin synthesis by deoxygenation of vicinal diols
Block, Eric, Organic Reactions (Hoboken, 1984, 30,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Diethyl ether
リファレンス
Olefinic acids. XVI. Synthesis of Δ10-undecenoic acid
Gaubert, Peter; et al, Journal of the Chemical Society, 1937, 1971, 1971-4

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides
Saito, Katsuya; et al, Synthesis, 2023, 55(17), 2670-2673

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Copper bromide (CuBr)
リファレンス
Condensation of Grignard reagents with RCHBrCH2OH type bromohydrins. Effect of copper(I) salts
Bourgain-Commercon, Monique; et al, Bulletin de la Societe Chimique de France, 1980, 289, 289-94

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Ferrocene Catalysts: Manganese(2+), dibromohexacarbonyl[μ-[4-(1,1-dimethylethyl)-2,6-bis[6-(1-methyl-… Solvents: THF-d8
リファレンス
Chemoselective Electrochemical Hydrogenation of Ketones and Aldehydes with a Well-Defined Base-Metal Catalyst
Fokin, Igor; et al, Chemistry - A European Journal, 2020, 26(62), 14137-14143

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane
リファレンス
The conversion of 4-oxa-5-hexenyllithiums to 4-alken-1-ols: a novel [1,4]-Wittig rearrangement
Bailey, William F.; et al, Tetrahedron Letters, 1991, 32(35), 4425-6

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Indium Solvents: Methanol ;  4.5 h, rt; rt → 65 °C; 3 - 5 h, 60 - 65 °C
リファレンス
Ultrasound-accelerated synthesis of chiral allylic alcohols promoted by indium metal
Yadav, J. S.; et al, Tetrahedron, 2003, 59(28), 5333-5336

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Benzene, 1-methoxy-4-[(1-phenylethoxy)methyl]- Solvents: Dichloromethane ;  10 min, 21 °C
リファレンス
Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene
Jung, Michael E.; et al, Tetrahedron Letters, 2011, 52(46), 6051-6054

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Oxygen Catalysts: Rhenium oxide (Re2O7) ;  1 h, rt → 165 °C
リファレンス
Rhenium-catalyzed deoxydehydration of renewable triols derived from sugars
Wozniak, Bartosz; et al, Green Chemistry, 2018, 20(19), 4433-4437

ごうせいかいろ 26

はんのうじょうけん
リファレンス
Study of interactions between alcohol and amine functions. II. Thermolysis of N-oxides of ω-(dialkylamino)-1-alkanols
Barbry, Didier; et al, Collection of Czechoslovak Chemical Communications, 1984, 49(10), 2410-14

ごうせいかいろ 27

はんのうじょうけん
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Methanol ;  100 °C
リファレンス
An eco-sustainable erbium(III) triflate catalyzed formation and cleavage of tert-butyl ethers
Procopio, Antonio; et al, Synthesis, 2011, (1), 73-78

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ;  2 h, 0 °C; 1 h, 0 °C → rt
1.2 Reagents: Water ;  5 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  5 min, rt
1.4 Reagents: Water ;  rt
リファレンス
The facile preparation of alkenyl metathesis synthons
Baughman, Travis W.; et al, Tetrahedron, 2004, 60(48), 10943-10948

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Lithium chloride Solvents: Dimethyl sulfoxide ,  Water
リファレンス
A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols
Maiti, Gourhari; et al, Journal of Organic Chemistry, 1996, 61(17), 6038-6039

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Water Solvents: Water
リファレンス
β-Halo ether synthesis of olefinic alcohols: stereochemistry of the ring-scission of 2-substituted-3-halotetrahydropyrans and -furans
Crombie, Leslie; et al, Journal of the Chemical Society, 1985, (9), 1983-95

ごうせいかいろ 31

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Hydrogen Catalysts: Stereoisomer of [P,P-bis(1,1-dimethylethyl)-N-[2-[[(2-pyridinyl-κN)methyl]amino-… Solvents: Isopropanol ;  2 h, 50 bar, 100 °C
リファレンス
Chemoselective Hydrogenation of Carbonyl Compounds and Acceptorless Dehydrogenative Coupling of Alcohols
Spasyuk, Denis; et al, Journal of the American Chemical Society, 2015, 137(11), 3743-3746

ごうせいかいろ 32

はんのうじょうけん
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides
Saito, Katsuya; et al, Synthesis, 2023, 55(17), 2670-2673

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran
リファレンス
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

4-Penten-1-ol Raw materials

4-Penten-1-ol Preparation Products

4-Penten-1-ol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:821-09-0)4-Penten-1-ol
注文番号:2474040
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:07
価格 ($):discuss personally

4-Penten-1-ol 関連文献

4-Penten-1-olに関する追加情報

4-Penten-1-ol: A Comprehensive Overview

4-Penten-1-ol (CAS No. 821-09-0) is a five-carbon alcohol with a double bond in the pentenyl chain, making it a valuable compound in various industrial and scientific applications. This compound, also known as 1-penten-4-ol, is characterized by its structural formula, CH₂=CHCH₂CH₂CH₂OH, which highlights its unique chemical properties. Recent studies have shed light on its potential in fields such as biochemistry, pharmaceuticals, and materials science.

The synthesis of 4-Penten-1-ol has been optimized through advancements in catalytic processes, enabling more efficient production methods. Researchers have explored the use of transition metal catalysts to facilitate the hydroxylation of alkenes, a process that has significantly improved the yield and purity of 4-Penten-1-ol. These innovations are particularly relevant in the context of sustainable chemistry, where reducing waste and energy consumption is a priority.

In terms of applications, 4-Penten-1-ol has found niche uses in the fragrance industry due to its pleasant odor profile. It is often employed as a flavor enhancer in food products, contributing to the aromatic complexity of certain beverages and snacks. Furthermore, its ability to act as a precursor in organic synthesis has made it an essential building block in the creation of more complex molecules.

Recent research has also focused on the biological activity of 4-Penten-1-ol, particularly its role in cellular signaling pathways. Studies conducted at leading institutions have demonstrated that this compound exhibits anti-inflammatory properties, which could pave the way for its use in pharmaceutical formulations. Additionally, its potential as an antioxidant has been explored, with findings suggesting that it may protect cells from oxidative stress-induced damage.

The environmental impact of 4-Penten-1-ol has also come under scrutiny, with researchers evaluating its biodegradability and toxicity levels. According to recent reports, this compound demonstrates low toxicity to aquatic life, making it a safer alternative to some traditional chemicals used in industrial processes. This aligns with global efforts to promote eco-friendly chemical solutions across various industries.

In conclusion, 4-Penten-1-ol (CAS No. 821-09-0) is a versatile compound with a wide range of applications and promising potential for future innovations. As research continues to uncover new insights into its properties and uses, it is likely to play an increasingly important role in both academic and industrial settings.

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